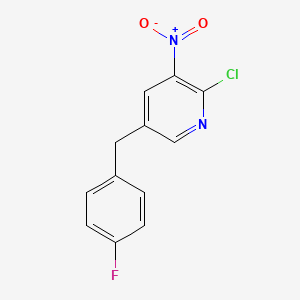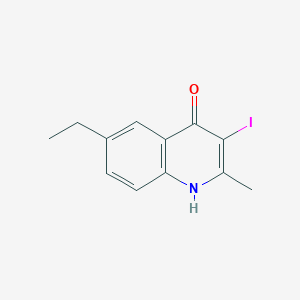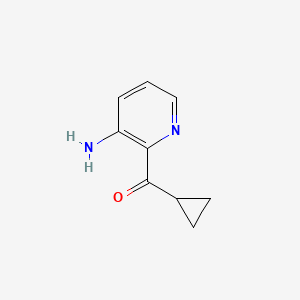
1-(5-Fluoro-3-methylpyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-3-methylpyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the pyridine ring, with an ethanone group attached to the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone typically involves the reaction of 2-chloro-5-fluoro-3-methylpyridine with n-butyl vinyl ether . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Fluoro-3-methylpyridin-2-YL)ethanone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethanone group play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in scientific research and applications.
Comparison with Similar Compounds
1-(5-Fluoro-3-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone: This compound has a similar structure but with the methyl group at a different position on the pyridine ring.
1-(5-Fluoro-pyridin-2-yl)ethanone: This compound lacks the methyl group, which may affect its chemical properties and reactivity.
1-(5-Methylpyridin-3-yl)ethanone: This compound lacks the fluorine atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(5-fluoro-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
CYIOHDQVLBCUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


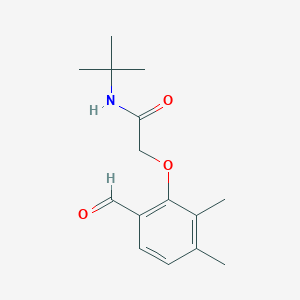
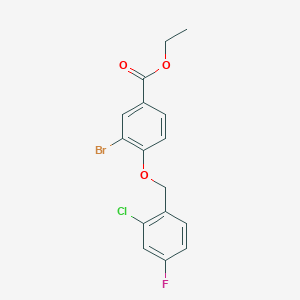
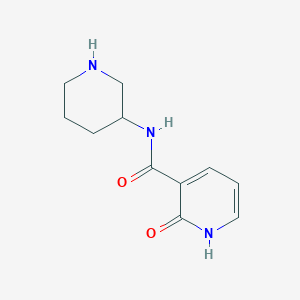
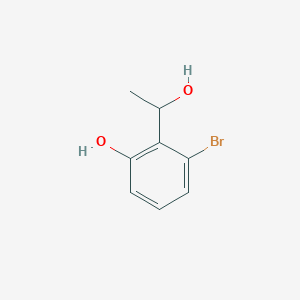
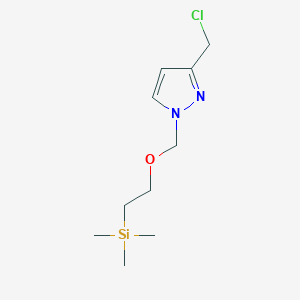
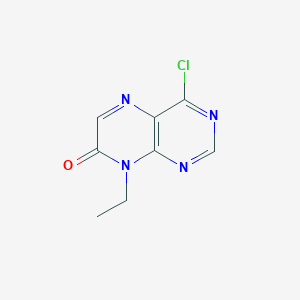
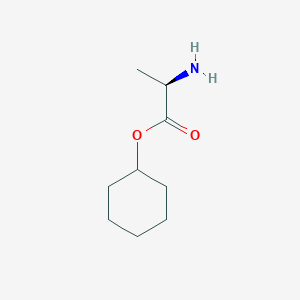
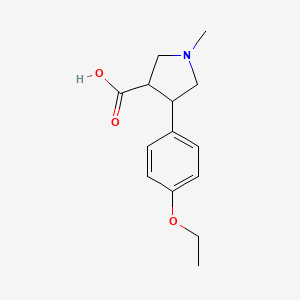

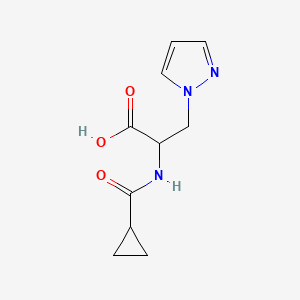
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)
